Romk-IN-32

ROMK inhibition IC50 Electrophysiology

Romk-IN-32 is a rigorously validated ROMK inhibitor delivering unmatched experimental reproducibility. Key differentiators: IC50 of 17 nM for ROMK; 1,176-fold functional selectivity over hERG—eliminating cardiac off-target liabilities in patch-clamp and thallium flux assays; 78% oral bioavailability and a characterized rat PK profile (t1/2 ~4.7 h) enabling chronic oral dosing in hypertensive rat models. As a quantitative benchmark standard, it enables direct comparison of novel ROMK-targeting candidates. Choose Romk-IN-32 for clean, translatable pharmacological data.

Molecular Formula C24H28N4O5
Molecular Weight 452.5 g/mol
Cat. No. B12411714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRomk-IN-32
Molecular FormulaC24H28N4O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1COC2=O)C(CN3CCC4(CC3)CCN(C4=O)C5=NN(C(=O)C=C5)C)O
InChIInChI=1S/C24H28N4O5/c1-15-16(3-4-17-18(15)14-33-22(17)31)19(29)13-27-10-7-24(8-11-27)9-12-28(23(24)32)20-5-6-21(30)26(2)25-20/h3-6,19,29H,7-14H2,1-2H3/t19-/m0/s1
InChIKeyAEQJLXICIKRMCT-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Romk-IN-32: A High-Selectivity ROMK Inhibitor Tool Compound for Cardiovascular Research Procurement


Romk-IN-32 (CAS 1914944-54-9), also known as pyridazinone analog 32, is a potent and selective small-molecule inhibitor of the renal outer medullary potassium channel (ROMK, also known as Kir1.1 or KCNJ1). It is a spirocyclic compound developed as a chemical tool to investigate the physiological role of ROMK and its potential as a therapeutic target for hypertension and heart failure. The compound is characterized by a specific functional hERG/ROMK selectivity ratio designed to mitigate cardiac safety liabilities, and it has a defined in vivo pharmacokinetic and pharmacodynamic profile [1][2].

The Procurement Risk of Substituting Romk-IN-32 with Other In-Class ROMK Inhibitors


While multiple ROMK (Kir1.1) inhibitors exist as research tools, they exhibit significant variability in key parameters that are critical for experimental reproducibility and physiological relevance. These parameters include on-target potency, functional selectivity over the cardiac hERG channel (a major safety liability), oral bioavailability, and in vivo pharmacokinetic half-life. For instance, early tool compounds like VU591 have poor oral bioavailability, while others may possess insufficient hERG selectivity. Substituting Romk-IN-32 with a generic alternative without verifying these specific, quantitative metrics can lead to conflicting results in in vivo efficacy studies or introduce confounding off-target effects, thereby invalidating experiments designed to probe ROMK-specific pharmacology [1][2].

Romk-IN-32 Product-Specific Quantitative Evidence vs. Key ROMK Inhibitor Comparators


Romk-IN-32 Demonstrates Superior On-Target Potency Compared to Early-Generation Tool Compounds

Romk-IN-32 inhibits the ROMK channel with an IC50 of 17 nM, a potency that is approximately 14-fold greater than the early-generation benchmark tool compound VU591, which has an IC50 of 240 nM. This higher potency allows for the use of lower compound concentrations in in vitro assays, which can be advantageous for maintaining selectivity and reducing off-target effects .

ROMK inhibition IC50 Electrophysiology Kir1.1 Potency

Romk-IN-32 Exhibits a Favorable hERG-ROMK Selectivity Index for In Vivo Cardiovascular Studies

A critical differentiator for ROMK inhibitors is their selectivity over the hERG potassium channel, as hERG inhibition is a primary cause of drug-induced QT prolongation and cardiac arrhythmias. Romk-IN-32 exhibits a functional hERG/ROMK potency ratio of 1,176x (hERG IC50 ~20 µM / ROMK IC50 0.017 µM). This represents a significant improvement over earlier leads and provides a wide therapeutic window for in vivo studies focused on renal and cardiovascular function without confounding cardiac effects [1].

hERG selectivity Safety pharmacology Cardiotoxicity ROMK Selectivity ratio

Romk-IN-32 Possesses Moderate Oral Bioavailability, Enabling In Vivo Dosing in Rodent Models

For in vivo pharmacology studies, particularly in rodent models of hypertension or heart failure, oral bioavailability is a critical feature. Romk-IN-32 demonstrates moderate oral bioavailability (78%) following oral administration (1 mg/kg) in WH rats [1]. This contrasts with early tool compounds like VU591, which failed to induce diuresis when administered orally, limiting its utility for chronic in vivo studies [2]. The oral bioavailability of Romk-IN-32 makes it a suitable tool for investigating the chronic effects of ROMK inhibition.

Oral bioavailability Pharmacokinetics In vivo ROMK WH rat

Romk-IN-32 Demonstrates Target Engagement In Vivo by Lowering Blood Pressure in a Hypertensive Rat Model

Romk-IN-32's pharmacological activity is confirmed in a disease-relevant animal model. The compound has been shown to lower blood pressure in the spontaneously hypertensive rat (SHR) model [1]. This direct evidence of in vivo efficacy distinguishes Romk-IN-32 from compounds that may have only demonstrated in vitro potency or lacked the necessary pharmacokinetic properties to achieve target engagement in live animals.

In vivo efficacy Blood pressure Hypertension SHR ROMK

Romk-IN-32 Exhibits a Characterized Pharmacokinetic Profile in Rat and Dog with Moderate Half-Life and High Clearance

Romk-IN-32 has a well-defined pharmacokinetic profile following intravenous administration. In rats (0.5 mg/kg, IV), it exhibits a terminal elimination half-life (t1/2) of 4.7 hours, a high plasma clearance (CL) of 9.6 mL/min/kg, and a large volume of distribution (Vd) of 3.0 L/kg. In dogs (1.0 mg/kg, IV), the t1/2 is 5.8 hours, with a CL of 18.3 mL/min/kg and a Vd of 5.0 L/kg [1]. This data provides a crucial benchmark for designing in vivo studies and interpreting pharmacodynamic results.

Pharmacokinetics Half-life Clearance Volume of distribution ROMK

Recommended Research Applications for Romk-IN-32 Based on Its Specific Quantitative Profile


In Vitro Electrophysiology and Selectivity Profiling of ROMK Channel Pharmacology

Romk-IN-32's high potency (IC50 17 nM) and superior selectivity over hERG (1176x ratio) make it an optimal tool for in vitro studies aiming to isolate and characterize the function of the ROMK channel. Its use in patch-clamp electrophysiology or thallium flux assays ensures a clean pharmacological readout with minimal off-target interference, particularly from the cardiac hERG channel [1].

Oral Dosing Studies in Rodent Models of Hypertension and Heart Failure

The combination of oral bioavailability (78%), in vivo efficacy in the SHR model of hypertension, and a characterized PK profile (t1/2 ~4.7h in rat) establishes Romk-IN-32 as a suitable tool for chronic, oral dosing studies. Researchers can use this compound to investigate the long-term effects of ROMK inhibition on blood pressure, renal function, and electrolyte balance in disease-relevant animal models [2].

Deconvolution of Cardiac vs. Renal Pharmacology in Safety Studies

Given the high hERG/ROMK selectivity ratio (1,176x), Romk-IN-32 is well-suited for experiments designed to separate the renal effects of ROMK inhibition from potential cardiac side effects. This is particularly valuable in safety pharmacology studies aimed at understanding the therapeutic window for this target class, where cardiac liabilities are a known concern [1].

Benchmarking Novel ROMK Inhibitor Leads in Drug Discovery Programs

Due to its well-defined potency, selectivity, and PK profile, Romk-IN-32 serves as an excellent benchmark compound for medicinal chemistry and pharmacology teams. Its data can be used as a comparative standard when evaluating the profiles of new chemical entities targeting ROMK, allowing for a quantitative assessment of improvements in potency, selectivity, or ADME properties [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Romk-IN-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.